Coumarin-6-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Labeling

One of the most well-documented research applications of Coumarin-6-carboxaldehyde is its use as a fluorescent labeling agent. Due to its chemical structure, Coumarin-6-carboxaldehyde exhibits fluorescent properties, meaning it emits light when exposed to specific wavelengths. Researchers can attach this molecule to biomolecules like proteins, DNA, or antibodies. Once attached, the biomolecule becomes fluorescent, allowing scientists to track its movement and localization within cells or tissues []. This technique is valuable in various biological studies, including:

- Cellular Imaging: Visualizing the distribution of specific proteins or organelles within a cell [].

- Biomolecular Interactions: Studying how biomolecules interact with each other by observing their co-localization within a cell [].

- Drug Delivery: Tracking the delivery and uptake of drug carriers within an organism [].

Photochemical Properties

Another area of research explores the photochemical properties of Coumarin-6-carboxaldehyde. When exposed to light, Coumarin-6-carboxaldehyde can undergo chemical reactions. This property has potential applications in:

- Photodynamic Therapy: Certain cancers can be treated by a combination of light and a photosensitizer molecule. Coumarin-6-carboxaldehyde is being investigated for its potential use as a photosensitizer, where light exposure would trigger cell death in targeted cells [].

- Solar Cells: Coumarin-6-carboxaldehyde's light-activated properties are also being explored for use in dye-sensitized solar cells, which convert sunlight into electricity [].

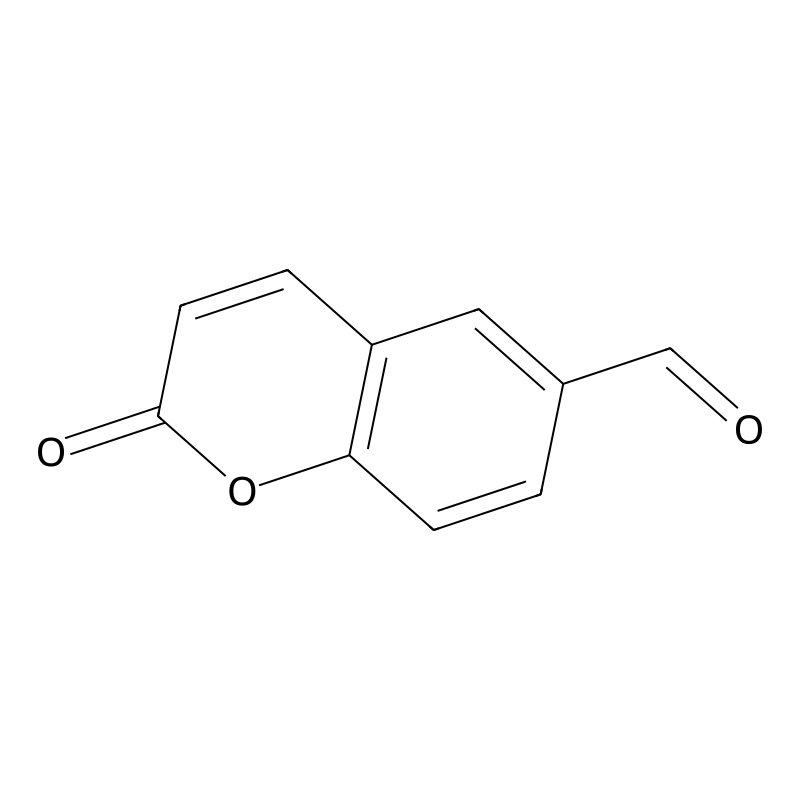

Coumarin-6-carboxaldehyde is a chemical compound belonging to the coumarin family, characterized by its aromatic structure and notable functional groups. It has the molecular formula and is recognized for its potential applications in various fields such as organic synthesis and biological research. The compound features a carboxaldehyde group (-CHO) attached to the coumarin backbone, which enhances its reactivity and versatility in

- Condensation Reactions: This compound can participate in Knoevenagel condensation, where it reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols depending on the reagents used.

- Aldol Reactions: Coumarin-6-carboxaldehyde can act as an electrophile in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds when reacted with suitable nucleophiles.

These reactions underscore the compound's utility in creating more complex organic molecules .

Coumarin derivatives, including coumarin-6-carboxaldehyde, exhibit a range of biological activities:

- Antimicrobial Properties: Some studies indicate that coumarin derivatives possess antimicrobial properties against various pathogens.

- Antioxidant Activity: These compounds have been noted for their ability to scavenge free radicals, contributing to their potential use in health supplements and pharmaceuticals.

- Anticancer Potential: Certain coumarins have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

The specific biological activities of coumarin-6-carboxaldehyde may vary based on its structural modifications and the presence of other functional groups.

Several methods exist for synthesizing coumarin-6-carboxaldehyde:

- Pechmann Condensation: This method involves the reaction of phenolic compounds with β-keto esters under acidic conditions, yielding coumarin derivatives.

- Knoevenagel Condensation: Coumarin-6-carboxaldehyde can be synthesized through this reaction by condensing aldehydes with active methylene compounds.

- Reformatsky Reaction: This reaction involves the use of zinc and carbonyl compounds to generate α-hydroxy esters, which can be further transformed into coumarins.

These synthetic pathways highlight the versatility and accessibility of coumarin derivatives in organic chemistry .

Coumarin-6-carboxaldehyde finds applications across various domains:

- Laser Dyes: It is used as a laser dye due to its fluorescent properties, particularly in tunable laser systems.

- Fluorescent Probes: Its ability to emit fluorescence makes it suitable for use as a probe in biological imaging and detection assays.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Research on interaction studies involving coumarin-6-carboxaldehyde often focuses on its binding affinity with biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. For example, investigations into how this compound interacts with DNA or enzymes could reveal insights into its role as an anticancer agent or as an inhibitor of specific metabolic pathways .

Coumarin-6-carboxaldehyde shares structural similarities with several other compounds within the coumarin family. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Coumarin | Basic structure without aldehyde functionality | Widely used as a fragrance and flavoring agent | |

| Coumarin-6 | Contains a diethylamino group | Known for its laser dye applications | |

| Coumarin-3-carboxylic acid | Contains a carboxylic acid group | Exhibits different reactivity profiles | |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Notable for its antioxidant properties |

Coumarin-6-carboxaldehyde is unique due to its specific aldehyde functionality that enhances its reactivity compared to other coumarins, making it particularly useful in synthetic applications and biological studies .

Coumarin-6-carboxaldehyde emerged from broader research into functionalized coumarins, which gained momentum in the late 20th century. While coumarin itself was first isolated from tonka beans in 1820, its derivatives like Coumarin-6-carboxaldehyde were developed much later to exploit their enhanced reactivity and fluorescence.

A pivotal advancement came in 2009 with the publication of a Chinese patent (CN101987846A), which detailed a four-step synthesis method for Coumarin-6-carboxaldehyde. This process involved:

- Synthesis of 2-hydroxy-4-diethylaminobenzaldehyde.

- Formation of 7-diethylamino-3-carbethoxy coumarin.

- Preparation of 2-aminothiophenol.

- Final cyclization to yield Coumarin-6-carboxaldehyde.

Subsequent innovations, such as microwave-assisted Duff formylation (2019) and Vilsmeier-Haack reactions using trichlorotriazine (TCT)-DMF complexes (2015), further optimized its synthesis. These methods emphasized efficiency and scalability, solidifying Coumarin-6-carboxaldehyde’s role in modern organic synthesis.

Nomenclature and Systematic Identification

Coumarin-6-carboxaldehyde is systematically identified through the following descriptors:

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with characteristic signals for the aldehyde proton (δ 10.36 ppm) and lactone carbonyl.

Natural Occurrence and Synthetic Origins

Natural Occurrence

No natural sources of Coumarin-6-carboxaldehyde have been documented. Unlike simpler coumarins (e.g., umbelliferone), which occur in plants like Angelica decursiva, this aldehyde-functionalized derivative is exclusively synthetic.

Synthetic Methods

Coumarin-6-carboxaldehyde is synthesized via three primary routes:

The Vilsmeier-Haack method remains the most widely adopted due to its reliability, while microwave techniques offer greener alternatives.

Molecular Formula and Stereochemical Configuration

Coumarin-6-carboxaldehyde possesses the molecular formula C₁₀H₆O₃ with a molecular weight of 174.15-174.16 grams per mole [1] [4] [6] [2]. The compound exhibits a planar aromatic structure typical of coumarin derivatives, consisting of a fused benzene ring and a six-membered lactone ring with an aldehyde substituent at the 6-position of the benzene ring [3] [7].

The stereochemical configuration of coumarin-6-carboxaldehyde is characterized by the planar arrangement of the chromene ring system, with the aldehyde group maintaining coplanarity with the aromatic framework [7] [5]. The simplified molecular input line entry system representation is expressed as O=CC1=CC=C2OC(=O)C=CC2=C1, clearly indicating the connectivity and spatial arrangement of atoms within the molecule [3] [7] [5]. The International Chemical Identifier is InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H, providing a standardized structural description [7].

Table 1: Molecular Properties of Coumarin-6-carboxaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆O₃ | [1] [4] [6] [2] |

| Molecular Weight (g/mol) | 174.15-174.16 | [1] [4] [6] [2] |

| CAS Number | 51690-26-7 | [1] [4] [6] [2] |

| MDL Number | MFCD01941322 | [1] [6] [5] |

| Melting Point (°C) | 192-194 | [2] [5] [8] |

| Boiling Point (°C) | 383.1±37.0 (Predicted) | [2] [3] |

| Density (g/cm³) | 1.352±0.06 (Predicted) | [2] |

| Appearance | Pale brown to pale yellow solid | [2] [5] |

| Solubility | Soluble in dimethyl sulfoxide, dimethylformamide | [5] |

The compound demonstrates characteristic bond lengths and angles consistent with aromatic systems, where the carbon-carbon bonds in the benzene ring exhibit typical aromatic character with bond lengths approximately 1.39-1.40 Angstroms [9] [10]. The lactone ring maintains the expected planar geometry with the carbonyl oxygen participating in the resonance stabilization of the entire ring system [9] [11].

Crystallographic and Spectroscopic Analysis

Crystallographic studies of coumarin derivatives, including coumarin-6-carboxaldehyde, reveal a triclinic crystal system characteristic of many coumarin compounds [12]. While specific crystallographic data for coumarin-6-carboxaldehyde is limited, related coumarin-6 compounds demonstrate triclinic structures with unit cell parameters of approximately a = 8.962 Å, b = 11.136 Å, c = 8.922 Å, and angles α = 95.14°, β = 104.50°, and γ = 86.74° [12]. The molecular packing in the crystal lattice is stabilized by intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings [13] [10].

Table 2: Crystallographic and Spectroscopic Data

| Analysis Method | Key Features | Reference |

|---|---|---|

| Crystal System | Triclinic (related coumarin-6) | [12] |

| ¹H Nuclear Magnetic Resonance | Aldehyde proton: ~10.0 ppm, Aromatic protons: 6.5-8.5 ppm | [14] [15] [16] [17] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~160 ppm, Aldehyde carbon: ~190 ppm | [14] [15] [16] |

| Infrared Spectroscopy | C=O stretch: ~1720 cm⁻¹, CHO stretch: ~2800-2900 cm⁻¹ | [15] [16] |

| Ultraviolet-Visible Absorption | λmax ~350-380 nm | [14] [18] [19] |

| Mass Spectrometry | Molecular ion peak: 174 m/z | [16] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about coumarin-6-carboxaldehyde [14] [15] [16] [17]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals including the aldehyde proton resonating at approximately 10.0 parts per million, reflecting the deshielding effect of the carbonyl oxygen [15] [17]. Aromatic protons appear in the 6.5-8.5 parts per million region, with the specific chemical shifts depending on the electronic environment created by the electron-withdrawing aldehyde group and the electron-donating properties of the oxygen atoms in the coumarin ring [14] [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the lactone ring at approximately 160 parts per million and the aldehyde carbon at around 190 parts per million [14] [15] [16]. These chemical shifts are consistent with the expected electronic environment of these functional groups within the coumarin framework [16].

Infrared spectroscopy demonstrates characteristic absorption bands including the carbonyl stretch of the lactone at approximately 1720 wavenumbers and the aldehyde carbon-hydrogen stretch in the 2800-2900 wavenumber region [15] [16]. The ultraviolet-visible absorption spectrum typically shows maximum absorption around 350-380 nanometers, characteristic of the extended conjugation in the coumarin chromophore system [14] [18] [19].

Tautomerism and Electronic Structure

The electronic structure of coumarin-6-carboxaldehyde is dominated by the extended π-conjugation system encompassing both the benzene ring and the α,β-unsaturated lactone moiety [11] [20]. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the lactone group, while the lowest unoccupied molecular orbital is distributed across the entire aromatic system [20] [21]. This electronic distribution contributes to the electrophilic character of the compound and its potential for nucleophilic attack [11] [20].

The compound exhibits limited tautomeric behavior compared to other coumarin derivatives due to the presence of the aldehyde group at the 6-position [22] [23]. Unlike 4-hydroxycoumarin derivatives that can undergo extensive ring-chain tautomerism, coumarin-6-carboxaldehyde maintains its cyclic structure under normal conditions [22] [23]. The aldehyde functional group can participate in keto-enol tautomerism, though this equilibrium strongly favors the keto form due to the stability provided by the aromatic system [23].

Table 3: Electronic Structure Parameters

| Electronic Property | Value/Description | Reference |

|---|---|---|

| Highest Occupied Molecular Orbital | Localized on lactone oxygen atoms | [20] [21] |

| Lowest Unoccupied Molecular Orbital | Distributed across aromatic system | [20] [21] |

| Energy Gap | Consistent with aromatic stability | [11] [21] |

| Dipole Moment | Significant due to carbonyl groups | [20] |

| Polarizability | Enhanced by extended conjugation | [20] |

The electronic transitions in coumarin-6-carboxaldehyde involve π→π* excitations characteristic of aromatic systems, with the primary absorption occurring in the near-ultraviolet region [11] [19]. The presence of the aldehyde substituent creates an additional electron-withdrawing effect that influences the overall electronic distribution and reactivity of the molecule [18] [21]. Computational studies using density functional theory methods have revealed that the compound exhibits significant electrophilic character, particularly at the aldehyde carbon, making it susceptible to nucleophilic attack [20] [21].

The molecular orbital analysis demonstrates that the frontier molecular orbitals are primarily composed of p-orbitals from the carbon and oxygen atoms, with significant contributions from the π-system of the aromatic rings [21] [24]. The energy difference between the highest occupied and lowest unoccupied molecular orbitals provides insight into the chemical stability and reactivity of the compound, with larger energy gaps indicating greater kinetic stability [21] [24].

Traditional Organic Synthesis Routes

Traditional organic synthesis approaches for coumarin-6-carboxaldehyde and related derivatives primarily rely on well-established condensation reactions and classical organic transformations. These methodologies, while foundational, have been extensively refined and optimized over decades of research.

Knoevenagel Condensation Approaches

The Knoevenagel condensation represents one of the most versatile and widely employed methodologies for coumarin synthesis [1]. This reaction involves the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of weak bases, typically amines such as piperidine or morpholine [2] [3] [4].

Table 1: Traditional Organic Synthesis Routes for Coumarin Derivatives

| Method | Reaction Conditions | Yield Range (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation with Piperidine | Ethanol, piperidine, acetic acid, reflux | 80-98 | 7-18 h | [1] [3] [5] |

| Knoevenagel Condensation in Ionic Liquids | [Emim]BF4-, room temperature | 82-87 | Room temperature | [3] |

| Knoevenagel Condensation in Deep Eutectic Solvents | ChCl-ZnCl2, 100°C | 61-96 | Variable | [1] |

| Knoevenagel Condensation in Water | Water, K2CO3 or NaN3, room temperature | 73-99 | 1-3 h | [6] |

| Knoevenagel Condensation Solvent-Free | Nano-MgFe2O4, 45°C, ultrasound | 63-73 | Short | [7] |

| Perkin Condensation | Acetic anhydride, triethylamine, 120°C | 46-74 | Variable | [8] [9] |

| Wittig Reaction | Carbethoxymethylenetriphenylphosphorane, diethylaniline, reflux | High yields | Reflux time | [10] |

| Pechmann Condensation | Phenol, β-ketoester, acid catalyst, heat | 70-95 | 1-8 h | [11] [12] [13] |

The classical Knoevenagel approach utilizes piperidine as a base catalyst in ethanol solvent, with glacial acetic acid as a co-catalyst. Under these conditions, salicylaldehyde reacts with diethyl malonate to afford ethyl coumarin-3-carboxylate derivatives in yields ranging from 80-98% [1] [3]. The reaction proceeds through an aldol-type condensation mechanism, followed by intramolecular cyclization and subsequent dehydration to form the coumarin lactone ring.

Optimization studies have demonstrated that reaction conditions significantly influence product yields and selectivity. Temperature control is crucial, with optimal results obtained at reflux temperatures in ethanol (approximately 78°C) [14]. The molar ratio of reactants also plays a critical role, with equimolar quantities of salicylaldehyde and active methylene compound typically providing the best results [15].

Recent developments in Knoevenagel condensation methodology have focused on environmental considerations and reaction efficiency. The use of water as a green solvent has shown remarkable success, with sodium azide and potassium carbonate serving as effective catalysts at room temperature [6]. This aqueous approach yields coumarin-3-carboxylic acids in 73-99% yields within 1-3 hours, representing a significant improvement over traditional organic solvent-based methods.

Duff Formylation and Microwave-Assisted Techniques

The Duff formylation reaction represents a specialized approach for introducing formyl groups into coumarin frameworks, particularly relevant for coumarin-6-carboxaldehyde synthesis [16] [17] [18]. This methodology employs hexamethylenetetramine (HMTA) as a formylating agent in the presence of trifluoroacetic acid (TFA) under either conventional heating or microwave irradiation conditions.

Table 2: Duff Formylation and Microwave-Assisted Techniques

| Method | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Duff Formylation (Conventional) | HMTA, TFA, conventional heating | 100-120 | Several hours | 25-40 | [18] [19] |

| Duff Formylation (Microwave) | HMTA, TFA, microwave irradiation | 100-120 | 3-7 min | 64-88 | [16] [17] [18] |

| Vilsmeier-Haack Formylation | DMF-POCl3, reflux in DCE | Reflux | 4-5 h | Variable | [20] [21] [22] |

| Microwave-Assisted Knoevenagel | Salicylaldehyde, active methylene, microwave | Variable | 60s-15 min | High | [2] [14] [23] |

| Microwave-Assisted Pechmann | Phenol, ethyl acetoacetate, FeF3, microwave | Solvent-free | Short | Good | [11] |

| TCT-DMF Complex (Microwave) | Cyanuric chloride, DMF, DCM, 150W, 100°C | 100 | 3-4 min | 79-93 | [24] |

Under conventional heating conditions, the Duff formylation typically requires several hours of reaction time and yields modest results (25-40%) [18]. However, microwave-assisted modifications have dramatically improved both reaction efficiency and product yields. Microwave irradiation reduces reaction times to 3-7 minutes while increasing yields to 64-88% [16] [17]. The enhanced efficiency stems from the rapid and uniform heating provided by microwave energy, which accelerates the formation of the formylating intermediate and subsequent electrophilic aromatic substitution.

The mechanism of Duff formylation involves the initial formation of an iminium salt from hexamethylenetetramine and trifluoroacetic acid, followed by electrophilic attack on the activated aromatic ring. The position of formylation is determined by the electronic properties of the substrate, with electron-rich positions showing preferential reactivity [18].

Vilsmeier-Haack formylation provides an alternative approach using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as the formylating system [20] [21]. This method offers good regioselectivity and can be applied to a wide range of coumarin substrates. The reaction proceeds through the formation of a Vilsmeier reagent complex, which acts as an electrophilic formylating agent.

Recent innovations have introduced novel formylating reagents such as the TCT-DMF complex (cyanuric chloride-dimethylformamide) [24]. This system combines the advantages of microwave heating with an environmentally benign formylating agent, achieving yields of 79-93% in reaction times of 3-4 minutes under 150W microwave irradiation at 100°C.

Catalytic Strategies

The development of catalytic methodologies for coumarin synthesis has revolutionized the field by enabling milder reaction conditions, improved selectivity, and enhanced functional group tolerance. Transition metal catalysis, in particular, has emerged as a powerful tool for constructing complex coumarin frameworks through diverse coupling reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has opened new avenues for coumarin synthesis through innovative coupling strategies that complement traditional condensation approaches [25] [26] [27]. These methodologies offer unique advantages including mild reaction conditions, broad substrate scope, and high functional group compatibility.

Table 3: Transition Metal-Catalyzed Coupling Reactions

| Catalyst Type | Reaction Type | Conditions | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate | Hydroarylation of alkynes | Formic acid, room temperature | Good to excellent | Mild conditions, broad scope | [28] [29] [30] [8] |

| Palladium(0) complexes | Carbonylative annulation | CO atmosphere, heat | Good | Atom economical | [31] |

| Copper(I) chloride | Coupling reactions | Various conditions | Moderate to good | Versatile, accessible | [25] [32] [33] [34] |

| Copper(II) chloride | Oxidative cyclization | Oxidative conditions | 37-89 | Dual role catalyst/oxidant | [25] [32] |

| Dipyridine copper chloride | Pechmann condensation | Solvent-free, microwave | Excellent | Reusable, efficient | [12] |

| Iron(III) fluoride | Pechmann condensation | Microwave, solvent-free | Good | Green, recyclable | [11] |

| Zinc-Titanium oxide | Pechmann condensation | 110°C, solvent-free | 88 | High activity, recyclable | [35] |

| Bismuth triflate | Multicomponent reactions | DCM, 50°C | 88-96 | High selectivity | [36] |

Palladium-Catalyzed Methodologies

Palladium catalysis has proven particularly effective for coumarin synthesis through hydroarylation of alkynes [28] [29] [30] [8]. The Trost methodology employs palladium(II) acetate in formic acid at room temperature, enabling the formation of coumarins through intramolecular hydroarylation of phenyl alkynoates. This approach follows a concerted metalation-deprotonation (CMD) mechanism, where palladium coordinates to the alkyne while simultaneously activating the aromatic C-H bond for cyclization [28].

The reaction scope encompasses both electron-rich and electron-deficient phenols, with yields typically ranging from good to excellent. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for the synthesis of complex coumarin derivatives. Natural product synthesis has been successfully accomplished using this approach, including the preparation of ayapin and fraxinol methyl ether [30].

Carbonylative annulation represents another powerful palladium-catalyzed approach [31]. This methodology involves the coupling of o-iodophenols with internal alkynes under carbon monoxide atmosphere, providing access to 3,4-disubstituted coumarins. The reaction is particularly noteworthy for its atom economy and the ability to introduce carbonyl functionality directly into the coumarin framework.

Copper-Catalyzed Approaches

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems [25] [32] [33] [34]. Copper(I) chloride systems have been successfully employed for various coupling reactions, including Sonogashira-type couplings for the synthesis of alkynyl-substituted coumarins [37]. The accessibility and low toxicity of copper catalysts make them particularly attractive for large-scale applications.

Copper(II) chloride systems offer unique advantages through their dual role as both catalyst and oxidant [25] [32]. In the synthesis of furo[3,2-c]coumarin derivatives, copper(II) chloride promotes both cyclization and oxidation in a single step, achieving yields of 37-89% under mild conditions. The mechanism involves initial Michael addition of water to the chromenone, followed by copper-catalyzed cyclization and subsequent oxidation [25].

Dipyridine copper chloride has been specifically developed for Pechmann condensation reactions under solvent-free microwave conditions [12]. This system combines the advantages of microwave heating with an efficient and reusable copper catalyst, achieving excellent yields while maintaining catalyst activity over multiple cycles.

Emerging Catalytic Systems

Iron(III) fluoride has gained attention as an environmentally friendly catalyst for microwave-assisted Pechmann condensation [11]. This system operates under solvent-free conditions and provides good yields with the additional advantage of catalyst recyclability. The use of iron, an abundant and non-toxic metal, aligns with green chemistry principles while maintaining high catalytic efficiency.

Zinc-titanium oxide nanoparticles represent a novel heterogeneous catalyst system showing remarkable activity in Pechmann condensation [35]. The Zn0.925Ti0.075O composition exhibits optimal catalytic performance, achieving 88% yield at 110°C under solvent-free conditions. The heterogeneous nature of the catalyst facilitates easy separation and recycling, making this system particularly suitable for industrial applications.

Green Chemistry and Solvent-Free Protocols

The integration of green chemistry principles into coumarin synthesis has led to the development of environmentally sustainable methodologies that minimize waste generation and reduce environmental impact [38] [39] [40]. These approaches emphasize the use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions.

Table 4: Green Chemistry and Solvent-Free Protocols

| Green Method | Specific Example | Environmental Benefits | Performance | Reference |

|---|---|---|---|---|

| Ionic Liquids | [Emim]BF4-, piperidine/HOAc system | Recyclable, non-volatile | Good yields, recyclable | [3] [38] |

| Deep Eutectic Solvents | ChCl-tartaric acid (1:2), 110°C | Biodegradable, low toxicity | 72-97% yield, 5 cycles | [39] [40] |

| Solvent-Free Synthesis | Ball milling with methanesulfonic acid | No organic solvents | High yields, scalable | [13] [41] [36] |

| Mechanochemical Synthesis | Ball milling, ambient temperature | Minimal waste, energy efficient | Excellent regioselectivity | [13] |

| Ultrasound-Assisted | MgFe2O4 nanoparticles, ultrasound | Reduced reaction time | Enhanced yields, short time | [38] [7] [42] |

| Water as Solvent | K2CO3 or NaN3, room temperature | Environmentally benign | 73-99% yield, mild conditions | [6] |

| Recyclable Catalysts | Acidic deep eutectic solvents | Reusable 5+ cycles | Maintained activity | [39] [40] |

| Microwave Irradiation | Various substrates, reduced time | Energy efficient | Shorter time, higher yields | [23] [11] [38] |

Ionic Liquid Systems

Ionic liquids have revolutionized coumarin synthesis by providing recyclable, non-volatile reaction media that can serve dual roles as both solvent and catalyst [3] [38]. The [Emim]BF4- system (1-ethyl-3-methylimidazolium tetrafluoroborate) combined with piperidine and acetic acid has demonstrated excellent performance in Knoevenagel condensation reactions. This system operates at room temperature, eliminating the need for external heating while achieving good yields with full catalyst recyclability.

The moisture stability of [Emim]BF4- represents a significant advantage over earlier ionic liquid systems, allowing for operation under ambient conditions without the need for inert atmosphere protection. The ionic liquid can be recovered quantitatively after reaction completion and reused multiple times without significant loss of catalytic activity [3].

Deep Eutectic Solvents

Deep eutectic solvents (DES) have emerged as a promising class of green solvents for coumarin synthesis [39] [40]. These systems, formed by combining hydrogen bond acceptors with hydrogen bond donors, offer biodegradability and low toxicity while maintaining high catalytic efficiency. The choline chloride-L-(+)-tartaric acid (1:2) system has shown particular promise for Pechmann condensation reactions, achieving 72-97% yields at 110°C with excellent catalyst recyclability over five consecutive cycles [39].

The mechanism of DES catalysis involves the formation of strong hydrogen bonding networks that activate both the phenol and β-ketoester substrates, facilitating the condensation reaction. The relatively low melting points of these systems (typically below 100°C) enable liquid-phase reactions under mild conditions while maintaining the environmental benefits of biodegradable solvents [40].

Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift toward solvent-free methodologies that rely on mechanical energy to drive chemical transformations [13]. Ball milling techniques combined with methanesulfonic acid as a mild acid catalyst have achieved high yields in coumarin synthesis while eliminating the need for organic solvents entirely. This approach demonstrates excellent regioselectivity and scalability, making it particularly attractive for industrial applications [13].

The mechanochemical approach offers several advantages including reduced environmental impact, simplified purification procedures, and enhanced safety through the elimination of volatile organic solvents. The technique is particularly well-suited for the synthesis of pyranoindole derivatives, which are difficult to access through conventional solution-phase methods [13].

Ultrasound-Assisted Methods

Ultrasound-assisted synthesis has proven highly effective for accelerating coumarin formation while maintaining mild reaction conditions [38] [7] [42]. The use of MgFe2O4 nanoparticles as magnetically recoverable catalysts under ultrasonic irradiation has demonstrated enhanced yields and significantly reduced reaction times. The ultrasonic activation provides uniform mixing and accelerated mass transfer, leading to improved reaction kinetics and product formation [42].

The magnetic properties of the MgFe2O4 catalyst enable easy separation and recovery using external magnetic fields, addressing one of the key challenges in heterogeneous catalysis. The catalyst maintains high activity over multiple cycles, making this approach both environmentally and economically attractive [7].

Post-Synthetic Modifications and Functionalization

Post-synthetic modification of coumarin frameworks provides access to structurally diverse derivatives that are often difficult to prepare through direct synthesis [43] [44] [45]. These methodologies enable the selective introduction of functional groups at specific positions of the coumarin ring system, facilitating structure-activity relationship studies and the development of bioactive compounds.

Table 5: Post-Synthetic Modifications and Functionalization

| Modification Type | Reaction Conditions | Products | Selectivity | Applications | Reference |

|---|---|---|---|---|---|

| C-3 Alkylation | Cycloalkanes, DTBP, Fe(III) catalyst | 3-Alkylated coumarins | Regioselective | Bioactive compounds | [43] |

| C-4 Functionalization | Pd(II)-catalyzed C-H alkenylation | 4-Substituted coumarins | High selectivity | Pharmaceutical intermediates | [45] |

| Oxidative Modifications | TBHP, metal-free conditions | C-4 alkylated-C-3 peroxidated | Oxidant-controlled | Novel scaffolds | [43] |

| Fluorination | Difluoromethylation, silver catalyst | Difluoromethylated derivatives | Regioselective | Drug-like properties | [45] |

| Cycloaddition Reactions | 1,3-Dipolar cycloaddition | Spirocyclic compounds | High regio- and stereoselectivity | Complex architectures | [45] |

| Cross-Coupling | Palladium-catalyzed substitution | Aminated coumarins | Regioselective | Biological screening | [46] |

| Formylation | Vilsmeier-Haack conditions | Formylated derivatives | Position-selective | Synthetic intermediates | [45] |

| Derivatization | Various nucleophiles | Functionalized coumarins | Substrate-dependent | Structure-activity studies | [44] [45] |

Regioselective C-H Functionalization

The development of regioselective C-H functionalization methods has significantly expanded the synthetic utility of coumarin derivatives [43] [45]. Iron(III)-catalyzed C-3 alkylation using cycloalkanes and di-tert-butyl peroxide (DTBP) provides access to 3-alkylated coumarins with excellent regioselectivity. The reaction proceeds through a radical mechanism, where the iron catalyst generates alkyl radicals from cycloalkanes, which subsequently attack the electron-rich C-3 position of the coumarin ring [43].

The selectivity of C-H functionalization can be controlled through judicious choice of oxidants and reaction conditions. Switching from DTBP to tert-butyl hydroperoxide (TBHP) under metal-free conditions leads to exclusive C-4 cycloalkylation accompanied by C-3 peroxidation, demonstrating the remarkable control achievable through oxidant selection [43].

Palladium-Catalyzed Transformations

Palladium-catalyzed C-H alkenylation represents a powerful tool for C-4 functionalization of coumarin derivatives [45]. The Fujiwara-Moritani reaction enables the direct introduction of alkenyl groups at the C-4 position with high selectivity. This methodology accommodates a wide range of aliphatic and aromatic fragments, providing access to structurally diverse 4-substituted coumarins in good yields [45].

The versatility of palladium catalysis extends to cross-coupling reactions for the synthesis of aminated coumarins [46]. The palladium-catalyzed nucleophilic substitution of (coumarinyl)methyl acetates enables the regioselective introduction of various nucleophiles, including amines, creating compound libraries for biological screening applications [46].

Fluorination Methodologies

The introduction of fluorinated functionalities into coumarin frameworks has gained significant attention due to the unique properties imparted by fluorine atoms [45]. Difluoromethylation represents a particularly valuable transformation, as the difluoromethyl group serves as a lipophilic hydrogen bond donor with favorable pharmacokinetic properties. Silver-catalyzed oxidative decarboxylation of arylthiodifluoroacetic acids provides efficient access to 3-difluoromethylated coumarins with good regioselectivity [45].

Multicomponent Reactions

Multicomponent reactions represent an efficient approach for the rapid construction of complex coumarin derivatives [45]. The four-component synthesis of 3-N-sulfonylamidine coumarins through the combination of salicylaldehyde, ethyl propiolate, tosyl azide, and diisopropylamine demonstrates the power of this approach. The reaction proceeds through a cascade of transformations, including alkyne activation, azide addition, and cyclization, to afford highly functionalized products in a single operation [45].

Cycloaddition Strategies

Cycloaddition reactions provide access to spirocyclic and polycyclic coumarin derivatives with unique three-dimensional architectures [45]. 1,3-Dipolar cycloaddition reactions using azomethine ylides generated from various precursors enable the construction of complex spirocyclic systems with high regio- and stereoselectivity. These transformations are particularly valuable for accessing compounds with pharmaceutical relevance, as the spirocyclic frameworks often exhibit enhanced biological activity [45].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant